N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide: is a chemical compound with the molecular formula C8H8N4O It is known for its unique structure, which includes a benzimidazole ring substituted with a carboximidamide group and an N-hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide typically involves the reaction of benzimidazole derivatives with appropriate reagents to introduce the carboximidamide and N-hydroxy groups. One common method involves the use of benzimidazole-7-carboxylic acid as a starting material, which is then converted to the corresponding carboximidamide through a series of reactions involving reagents such as hydroxylamine and other nitrogen-containing compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially affecting its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole-7-carboximidamide: Lacks the N-hydroxy group, which may affect its chemical and biological properties.
1H-Benzimidazole-7-carboxylic acid: Contains a carboxylic acid group instead of the carboximidamide group, leading to different reactivity and applications.
N-hydroxybenzimidazole: Similar structure but lacks the carboximidamide group, resulting in different chemical behavior.
Uniqueness
N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide is unique due to the presence of both the carboximidamide and N-hydroxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H8N4O |
---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
N'-hydroxy-1H-benzimidazole-4-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)5-2-1-3-6-7(5)11-4-10-6/h1-4,13H,(H2,9,12)(H,10,11) |
Clave InChI |
AQKFVBUKJPOODL-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1)NC=N2)/C(=N/O)/N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=N2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.